3,4,5-Trifluoropyridine
Overview
Description
3,4,5-Trifluoropyridine is an organic compound with the chemical formula C5H2F3N. It is a colorless liquid with a pungent odor and is known for its chemical stability. This compound is part of the fluoropyridine family, which is characterized by the presence of fluorine atoms on the pyridine ring.
Scientific Research Applications
3,4,5-Trifluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated biomolecules, which can be used as probes or inhibitors in biological studies.
Medicine: Fluorinated pyridines, including this compound, are used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the production of agrochemicals, dyes, and polymers, where the presence of fluorine atoms imparts desirable properties such as increased chemical resistance and thermal stability .
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds, including those used for local radiotherapy of cancer .
Mode of Action
Fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various synthetic routes towards f 18 substituted pyridines, which are of special interest as potential imaging agents for various biological applications .
Pharmacokinetics
It is noted that the compound has high gi absorption and is bbb permeant .
Result of Action
Fluoropyridines are known for their unique physical, chemical, and biological properties, which make them useful in the synthesis of various biologically active compounds .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3,4,5-Trifluoropyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine atoms, which can influence the reactivity and interaction with biomolecules. It interacts with various enzymes, proteins, and other biomolecules, often affecting their activity and function. For instance, the presence of fluorine atoms can enhance the binding affinity of this compound to certain enzymes, leading to enzyme inhibition or activation . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction is often mediated by the fluorine atoms, which enhance the compound’s affinity for the target biomolecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects are crucial for understanding the compound’s safety and therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution within cells can affect its biochemical activity and its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity within the cell.
Preparation Methods
The synthesis of 3,4,5-Trifluoropyridine typically involves the reaction of pyridine with fluorinating agents. One common method is the reaction of pyridine with trifluoromethanesulfonic acid, followed by fluorination and dehydration reactions. This method allows for the selective introduction of fluorine atoms at specific positions on the pyridine ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,4,5-Trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common reagents used in these reactions include potassium fluoride, trifluoromethanesulfonic acid, and various metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyridines and other fluorinated aromatic compounds .
Comparison with Similar Compounds
3,4,5-Trifluoropyridine can be compared with other fluorinated pyridines, such as 2,3,5-Trifluoropyridine and 3,5-Difluoropyridine. While all these compounds share the presence of fluorine atoms on the pyridine ring, their specific substitution patterns result in different chemical and biological properties. For example, this compound is unique in its substitution pattern, which can lead to different reactivity and applications compared to its analogs .
Similar Compounds
- 2,3,5-Trifluoropyridine
- 3,5-Difluoropyridine
- Pentafluoropyridine
- 2-Fluoropyridine
Properties
IUPAC Name |
3,4,5-trifluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWONYIDVFISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583254 | |
Record name | 3,4,5-Trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67815-54-7 | |
Record name | 3,4,5-Trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trifluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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